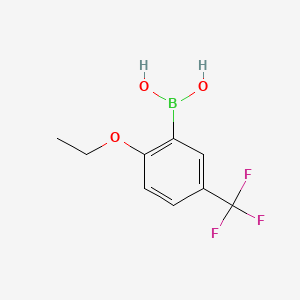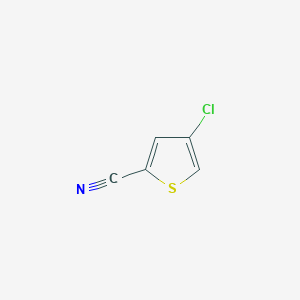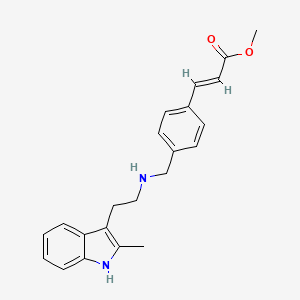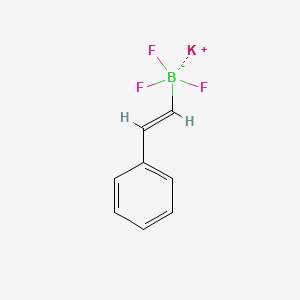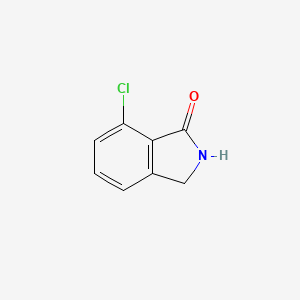
7-Chloroisoindolin-1-one
概要
説明
7-Chloroisoindolin-1-one is a chemical compound used in laboratory chemicals and the manufacture of chemical compounds . It is related to 7-amino-4-chloroisoindolin-1-one .
Synthesis Analysis
A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
While specific molecular structure analysis for 7-Chloroisoindolin-1-one was not found, isoindolin-1-one derivatives have been studied as potent PI3K inhibitors . These studies involved molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis
The synthesis of 3-hydroxyisoindolin-1-ones involves various chemical reactions. These include selective addition of organometallic reagents, reduction of phthalimides, and tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .科学的研究の応用
Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Summary of Application : Isoindolin-1-one derivatives are synthesized using ultrasonic irradiation. This method is practical and efficient, and it can be performed on a multigram scale .
- Methods of Application : The synthesis involves the preparation of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation .
- Results or Outcomes : The synthesis is characterized by group tolerance, high efficiency, and yields. It can also be extended to access other motifs of isoindolin-1-ones .
Synthesis and Evaluation of Isoindoline-1,3-dione Derivatives
- Summary of Application : Isoindoline-1,3-dione derivatives are synthesized and evaluated against blood cancer using K562 and Raji cell lines .
- Methods of Application : The synthesis involves the preparation of N-substituted imides, isoindoline-1,3-dione derivatives .
- Results or Outcomes : The influence of phthalimide derivatives on the survival of the cancer cells is determined through a cytotoxicity assay .
Synthesis of Isoindolin-1-one Derivatives via Ultrasonic Irradiation
- Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .
Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones
- Summary of Application : By taking advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindolin-1-ones .
- Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
- Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .
Ultrasonic-assisted-synthesis of Isoindolin-1-one Derivatives
- Summary of Application : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
- Methods of Application : This practical synthesis is featured by group tolerance, high efficiency and yields. The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results or Outcomes : The synthesis of isoindolin-1-one derivatives via ultrasonic irradiation has been found to be efficient and practical, and it can be performed on a multigram scale .
Extension of Methodology to Access Other Scaffolds of Isoindoline-1-ones
- Summary of Application : By taking the advantage of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates, the methodology has been extended to access other scaffolds of isoindoline-1-ones .
- Methods of Application : The extension of the methodology involves the use of 3-hydroxyisoindolin-1-ones as the synthetic equivalents of the reactive N-acyliminium ion (NAI) intermediates .
- Results or Outcomes : The extension of the methodology has allowed for the access to other scaffolds of isoindolin-1-ones .
Safety And Hazards
将来の方向性
While specific future directions for 7-Chloroisoindolin-1-one were not found, the field of medicinal chemistry continues to evolve with the development of new synthetic strategies and the discovery of novel bioactive compounds . The use of sustainable technologies like ultrasonic irradiation in the synthesis of isoindolin-1-ones represents one such direction .
特性
IUPAC Name |
7-chloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJECBDFXCRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622752 | |
| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoindolin-1-one | |
CAS RN |
658683-16-0 | |
| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



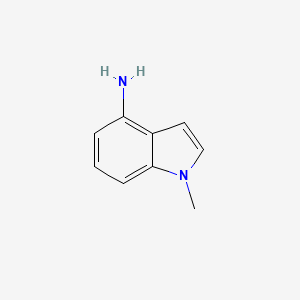
![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
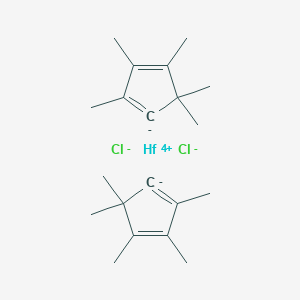
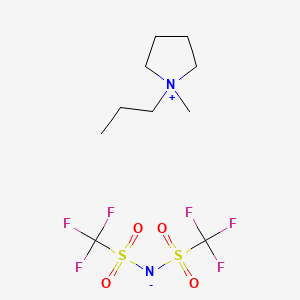
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
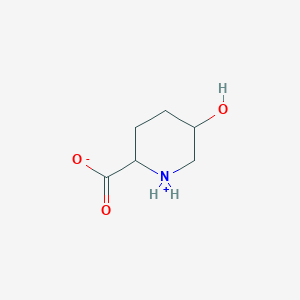
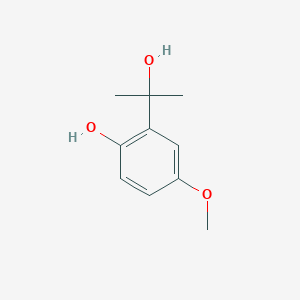
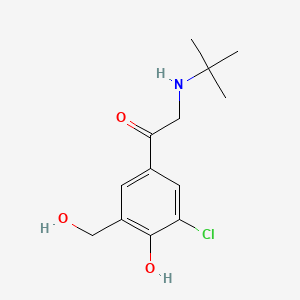
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
